molecular formula C15H13NO3S B2952038 1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 31846-95-4

1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2952038
CAS No.: 31846-95-4
M. Wt: 287.33
InChI Key: PMVMITAPYZEZEW-UHFFFAOYSA-N
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Description

1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of benzylamine with a suitable sulfonyl chloride, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazinone ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: The biochemical pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-2,1-benzothiazin-4(3H)-one: Lacks the dioxide functionality.

    1-benzyl-1H-2,1-benzothiazin-4(3H)-one 1,1-dioxide: Different oxidation state of the sulfur atom.

Uniqueness

1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is unique due to its specific structural features and the presence of two dioxide groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-benzyl-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-15-11-20(18,19)16(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVMITAPYZEZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2N(S1(=O)=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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